
Dimethyl (2S)-2-(diphenylmethoxy)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2S)-2-(diphenylmethoxy)butanedioate is an organic compound with a complex structure It is characterized by the presence of a diphenylmethoxy group attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S)-2-(diphenylmethoxy)butanedioate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S)-2-(diphenylmethoxy)butanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
Dimethyl (2S)-2-(diphenylmethoxy)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl (2S)-2-(diphenylmethoxy)butanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s diphenylmethoxy group is believed to play a key role in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: A simpler ester with similar functional groups but lacking the diphenylmethoxy moiety.
Dimethyl malonate: Another ester with a similar backbone but different substituents.
Uniqueness
Dimethyl (2S)-2-(diphenylmethoxy)butanedioate is unique due to the presence of the diphenylmethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique reactivity in chemical synthesis .
Properties
CAS No. |
190510-40-8 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-benzhydryloxybutanedioate |
InChI |
InChI=1S/C19H20O5/c1-22-17(20)13-16(19(21)23-2)24-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,18H,13H2,1-2H3/t16-/m0/s1 |
InChI Key |
GAIIRMUUICYCIR-INIZCTEOSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
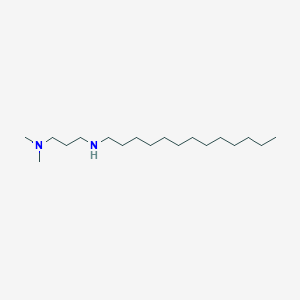
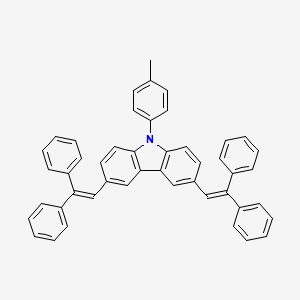

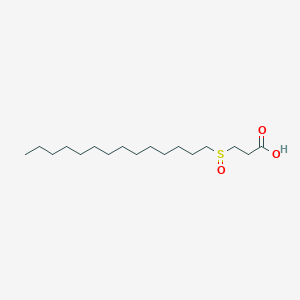
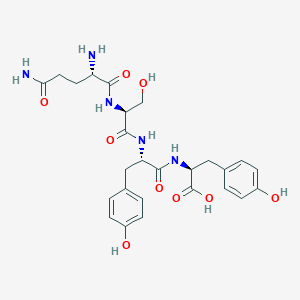
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
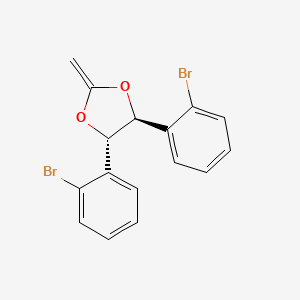
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)
